2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2OS. It is a specialty product often used in proteomics research . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an aldehyde functional group attached to the fourth carbon of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2,3-dimethylaniline with thioamide and a formylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid.
Reduction: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-[(2,3-Dimethylphenyl)amino]benzoic acid:
2-[(2,3-Dimethylphenyl)amino]pyrimidine: A compound with potential pharmacological applications.
Uniqueness
2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde is unique due to its thiazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dimethylanilino)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-4-3-5-11(9(8)2)14-12-13-10(6-15)7-16-12/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPUPKKDXFIKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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